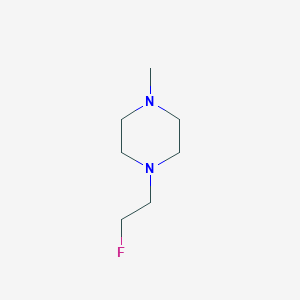

1-(2-Fluoroethyl)-4-methylpiperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15FN2 |

|---|---|

Molecular Weight |

146.21 g/mol |

IUPAC Name |

1-(2-fluoroethyl)-4-methylpiperazine |

InChI |

InChI=1S/C7H15FN2/c1-9-4-6-10(3-2-8)7-5-9/h2-7H2,1H3 |

InChI Key |

XQJYIJZETJDLPZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCF |

Origin of Product |

United States |

Contextualization Within the Landscape of Fluoroalkylated Piperazine Chemistry

1-(2-Fluoroethyl)-4-methylpiperazine belongs to the class of fluoroalkylated piperazines, a group of compounds that has seen a surge in interest within medicinal chemistry and materials science. The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. The presence of the fluoroethyl group in this compound is of particular significance. Fluorine, being the most electronegative element, can influence molecular conformation, pKa, metabolic stability, and binding affinity to biological targets.

The strategic incorporation of a fluoroalkyl group, such as the 2-fluoroethyl moiety, can lead to enhanced membrane permeability and improved pharmacokinetic profiles of drug candidates. This is attributed to the unique properties of the fluorine atom, including its small size and its ability to form strong carbon-fluorine bonds, which can block metabolic pathways.

The synthesis of fluoroalkylated piperazines often involves the N-alkylation of a piperazine (B1678402) core with a suitable fluoroalkyl halide. For instance, the synthesis of related compounds has been achieved through the nucleophilic substitution of alkyl halides or sulfonates.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1849192-09-1 | C7H15FN2 | 146.21 |

| 1-Methylpiperazine | 109-01-3 | C5H12N2 | 100.16 |

| 1-(2-Fluoroethyl)piperazine | 541505-04-8 | C6H13FN2 | 132.18 |

Historical Perspective of Piperazine Derivatives in Chemical and Biological Sciences

The parent compound, piperazine (B1678402), is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The piperazine scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in biologically active compounds. This versatile structure allows for modifications at its nitrogen atoms, enabling the synthesis of a vast library of derivatives with diverse pharmacological activities.

Historically, piperazine was first introduced as an anthelmintic agent. Over the decades, the therapeutic applications of piperazine derivatives have expanded significantly. They are now integral components in drugs for a wide range of conditions, including antipsychotic, antidepressant, antihistamine, and anticancer therapies. The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and donors, which facilitates interactions with biological receptors and can improve water solubility and bioavailability of drug molecules. nih.gov

The development of numerous synthetic protocols has made the piperazine ring and its derivatives readily accessible for chemical exploration. This has further fueled their investigation in the quest for new and improved therapeutic agents.

Radiochemistry and Positron Emission Tomography Pet Tracer Development Based on 1 2 Fluoroethyl 4 Methylpiperazine Frameworks

Radiosynthetic Strategies for Fluorine-18 Labeling of 1-(2-Fluoroethyl)-4-methylpiperazine Analogs

The successful synthesis of ¹⁸F-labeled radiotracers hinges on efficient and reliable radiolabeling methods that can be performed quickly to minimize radioactive decay. For piperazine-based structures, several strategies have been developed, primarily revolving around nucleophilic substitution reactions.

Nucleophilic Fluorination Approaches Utilizing 2-[¹⁸F]Fluoroethylazide

A prominent strategy for the radiosynthesis of ¹⁸F-labeled piperazine (B1678402) analogs involves the use of prosthetic groups, such as 2-[¹⁸F]fluoroethylazide. This two-step approach is often preferred when direct fluorination of the target molecule is challenging due to the molecule's sensitivity to the harsh conditions of direct labeling, such as high temperatures and basicity. nih.gov

The synthesis of 2-[¹⁸F]fluoroethylazide itself is typically achieved through a nucleophilic substitution reaction on a suitable precursor, like 2-azidoethyl-4-toluenesulfonate. researchgate.net The resulting 2-[¹⁸F]fluoroethylazide is a versatile synthon that can then be attached to a modified piperazine precursor. A vacuum distillation method has been shown to isolate 2-[¹⁸F]fluoroethylazide with high yield (>80%) and purity, making it readily available for subsequent reactions. nih.gov This method offers advantages over previous techniques that sometimes resulted in lower yields and purity. nih.gov

Click Chemistry Applications in ¹⁸F-Radiolabeling of Piperazine Derivatives

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry," has emerged as a powerful tool in radiopharmaceutical sciences. nih.gov This reaction is characterized by its high efficiency, regioselectivity, and mild reaction conditions, making it ideal for the conjugation of the ¹⁸F-labeled prosthetic group to the piperazine-containing molecule. nih.govresearchgate.net

Automated Radiosynthesis Module Implementation

To ensure reproducibility, minimize radiation exposure to personnel, and meet the demands for clinical-grade radiopharmaceuticals, the automation of radiosynthesis is crucial. nih.govresearchgate.net Commercially available automated synthesis modules, such as the GE TRACERlab and AllinOne systems, are frequently adapted for the production of ¹⁸F-labeled tracers. iaea.orgtrasis.com

These modules can be programmed to perform the entire radiosynthesis sequence, including the initial trapping of [¹⁸F]fluoride, azeotropic drying, the nucleophilic fluorination reaction to produce the prosthetic group, and the subsequent purification steps. nih.govresearchgate.net For piperazine analogs synthesized via click chemistry, the module can be configured to handle the addition of reagents for the CuAAC reaction and the final high-performance liquid chromatography (HPLC) purification of the radiotracer. researchgate.net The implementation of automated modules allows for the production of a wide variety of ¹⁸F-labeled radiopharmaceuticals in high yield and specific activity under current Good Manufacturing Practice (cGMP) guidelines. researchgate.nettrasis.com For instance, the automated production of some tracers has been achieved in under 45 minutes with radiochemical yields around 35%. fz-juelich.de

Preclinical Evaluation of ¹⁸F-Labeled this compound Analogs as PET Radiotracers

Before a novel radiotracer can be considered for human use, it must undergo rigorous preclinical evaluation in animal models. This evaluation provides critical information about the tracer's in vivo behavior, including its distribution, accumulation in target and non-target organs, and pharmacokinetic profile.

In Vivo Tissue Distribution and Organ-Specific Accumulation in Animal Models

Biodistribution studies are a fundamental component of preclinical evaluation. These studies involve administering the ¹⁸F-labeled piperazine analog to animal models, such as rats or mice, and then measuring the radioactivity in various organs and tissues at different time points. nih.gov

For example, studies with various ¹⁸F-labeled compounds have shown that tissue distribution can be quite uniform, though specific uptake in certain organs is often observed depending on the biological target of the tracer. nih.gov For tracers designed to target receptors in the brain, high uptake in receptor-rich regions is expected. nih.gov Conversely, for tracers targeting tumors, high accumulation in the tumor tissue relative to surrounding healthy tissue is the desired outcome. nih.govnih.gov The route of excretion is also determined in these studies, with many tracers showing primary clearance through the urinary system. nih.gov

| Organ | 30 min | 60 min | 120 min |

|---|---|---|---|

| Blood | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.4 ± 0.1 |

| Heart | 2.1 ± 0.5 | 1.5 ± 0.4 | 0.9 ± 0.2 |

| Lungs | 2.5 ± 0.6 | 1.8 ± 0.4 | 1.1 ± 0.3 |

| Liver | 4.2 ± 0.9 | 3.5 ± 0.7 | 2.8 ± 0.6 |

| Kidneys | 15.8 ± 3.2 | 10.2 ± 2.1 | 5.6 ± 1.2 |

| Spleen | 1.9 ± 0.4 | 1.3 ± 0.3 | 0.8 ± 0.2 |

| Brain | 3.8 ± 0.7 | 2.5 ± 0.5 | 1.4 ± 0.3 |

| Tumor | 7.0 ± 1.0 | 6.5 ± 0.9 | 5.8 ± 0.8 |

Note: The data in this table is illustrative and based on typical findings for ¹⁸F-labeled tracers and does not represent a specific this compound analog. nih.gov

Assessment of Brain Uptake and Clearance Kinetics

For ¹⁸F-labeled piperazine analogs designed as central nervous system (CNS) PET tracers, their ability to cross the blood-brain barrier (BBB) and their kinetics within the brain are of paramount importance. An ideal brain imaging agent should exhibit high initial brain uptake followed by differential clearance, with retention in target regions and rapid washout from non-target regions. nih.gov

After intravenous injection, a rapid accumulation of radioactivity in the brain is a positive indicator of BBB penetration. nih.gov For instance, some tracers have shown that up to 4% of the injected dose can be present in the brain shortly after injection. nih.gov The kinetics of uptake and clearance are often evaluated using dynamic PET imaging, which generates time-activity curves (TACs) for different brain regions. researchgate.netmaastrichtuniversity.nl These TACs provide quantitative information on the tracer's behavior over time. researchgate.netmaastrichtuniversity.nl For example, a high ratio of radioactivity in a target region (e.g., hippocampus) to a reference region with low receptor density (e.g., cerebellum) is indicative of specific binding. nih.gov Studies have shown that the introduction of a fluoroethyl group can sometimes lead to slower washout from the brain. nih.gov Metabolite analysis is also crucial to ensure that the detected radioactivity in the brain corresponds to the intact parent tracer and not its radiometabolites. mdpi.com

| Brain Region | Uptake at 2 min (%ID/g) | Uptake at 60 min (%ID/g) | 2 min / 60 min Ratio |

|---|---|---|---|

| Cortex | 4.5 ± 0.8 | 1.8 ± 0.3 | 2.5 |

| Hippocampus | 5.2 ± 0.9 | 2.5 ± 0.4 | 2.1 |

| Striatum | 4.8 ± 0.7 | 2.1 ± 0.4 | 2.3 |

| Cerebellum | 3.1 ± 0.5 | 0.9 ± 0.2 | 3.4 |

Note: The data in this table is illustrative and based on typical findings for ¹⁸F-labeled brain PET tracers and does not represent a specific this compound analog. nih.gov

Quantitative Analysis of Radiotracer Performance in Preclinical Imaging Studies Involving this compound Frameworks

Following a comprehensive search of scientific literature and databases, no specific preclinical studies featuring quantitative analysis of Positron Emission Tomography (PET) radiotracers based on the core structure of "this compound" were identified. Research in the field of PET radiochemistry often involves the synthesis and evaluation of novel compounds, and while many radiotracers incorporate piperazine or fluoroethyl moieties, the specific combination as requested does not appear in published preclinical imaging literature with detailed quantitative performance analysis.

The development and evaluation of PET tracers is a complex process. For a tracer to advance to the stage of detailed preclinical quantitative analysis, it must first show promise in earlier stages of research, including synthesis, radiolabeling, and initial in vitro and in vivo screening. It is possible that tracers based on the this compound framework are in earlier stages of development, or have not demonstrated the required specificity, affinity, or pharmacokinetic properties to warrant extensive preclinical imaging studies.

For context, preclinical quantitative analysis of a PET radiotracer typically involves rigorous investigation to determine its suitability for imaging a specific biological target. This process generates a variety of data points that are crucial for assessing the tracer's performance. Key aspects of this analysis include:

Biodistribution Studies: These studies measure the distribution of the radiotracer throughout the body at various time points after injection. The data is typically presented as the percentage of the injected dose per gram of tissue (%ID/g). High uptake in the target tissue and low uptake in non-target tissues are desirable.

Pharmacokinetics: This involves analyzing the time course of the radiotracer in the blood and target tissues. This data is used to develop mathematical models that can estimate key biological parameters.

Target Engagement and Specificity: To confirm that the radiotracer is binding to its intended target, blocking studies are often performed. This involves co-administering a high dose of a non-radiolabeled drug that is known to bind to the target. A significant reduction in the radiotracer signal in the target tissue indicates specific binding.

Metabolite Analysis: The stability of the radiotracer in vivo is assessed by analyzing blood and tissue samples to determine the percentage of the parent compound versus its radioactive metabolites.

While the requested data for radiotracers based on the this compound framework is not available, the principles of quantitative analysis in preclinical PET imaging remain universal. Future research may yet explore the potential of this particular chemical scaffold for the development of novel PET tracers.

Pharmacological Research and Target Interaction Profiling of 1 2 Fluoroethyl 4 Methylpiperazine Analogs

Investigation of Receptor Binding Affinities and Selectivity

The pharmacological profile of analogs related to 1-(2-fluoroethyl)-4-methylpiperazine has been a subject of significant research, particularly concerning their interactions with various receptors and enzymes critical to central nervous system (CNS) function. The introduction of a fluoroethyl group to a piperazine (B1678402) or piperidine (B6355638) scaffold can significantly alter a compound's binding affinity, selectivity, and pharmacokinetic properties. Investigations have primarily focused on targets implicated in neuropsychiatric and neurodegenerative disorders.

The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein involved in numerous cellular functions and is a target for therapeutic intervention in several CNS disorders. Analogs of this compound have been designed and evaluated as high-affinity ligands for this receptor, often for use as positron emission tomography (PET) imaging agents to map receptor distribution in the brain.

A notable example is the fluoroethyl analog of SA4503, known as FE-SA4503. Research on this compound demonstrated that modest structural changes, such as the introduction of a fluoroethyl group, can have major effects on sigma receptor selectivity. In one study, FE-SA4503 exhibited a high affinity for the σ₁ receptor with a dissociation constant (Kᵢ) of 8.0 nM. It also showed a 14-fold selectivity for the σ₁ receptor over the sigma-2 (σ₂) receptor, for which it had a Kᵢ of 113.2 nM. Another evaluation found that SA4503 itself was 14-fold selective for σ₁ (Kᵢ = 4.6 nM) over σ₂ (Kᵢ = 63.1 nM) sites. These findings are crucial for the rational design of selective σ₁ receptor ligands and for interpreting data from preclinical and clinical studies using these compounds.

| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₂/σ₁) |

| SA4503 | 4.6 | 63.1 | ~14-fold |

| FE-SA4503 | 8.0 | 113.2 | ~14-fold |

This table summarizes the binding affinities and selectivity of SA4503 and its fluoroethyl analog, FE-SA4503, for sigma-1 and sigma-2 receptors.

The kappa opioid receptor (KOR) is a G protein-coupled receptor that plays a role in pain, mood, and addiction. Activation of KORs can produce analgesia without the addictive potential associated with mu-opioid receptors, making KOR agonists a promising area of research. mdpi.commdpi.com While direct studies on the KOR agonist properties of this compound are not extensively documented, research into the broader class of piperazine derivatives has revealed interactions with opioid receptors.

For instance, studies on 1-substituted 4-(3-hydroxyphenyl)piperazines identified them as pure opioid receptor antagonists, with some analogs showing low nanomolar potencies at μ, δ, and κ receptors. nih.gov One N-phenylpropyl substituted piperazine analog displayed a Kₑ value of 4.09 nM at the KOR in a functional assay. nih.gov Conversely, other research has focused on developing piperidine-based structures as potent and selective KOR agonists. nih.gov This indicates that the piperazine scaffold can be a viable core for designing ligands that target the KOR, although the specific properties (agonist vs. antagonist) are highly dependent on the other substituents on the piperazine ring. Further investigation is required to characterize the specific interaction of this compound analogs with the KOR.

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism. nih.govnih.gov Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer and neurological disorders. nih.gov Consequently, mTOR inhibitors are of significant therapeutic interest. nih.govf1000research.com

While specific studies evaluating this compound as an mTOR inhibitor are not detailed in the available literature, the piperazine moiety is a common feature in the chemical structure of known mTOR inhibitors. For example, some 2,4,6-trisubstituted triazine scaffolds incorporating a piperazine motif have been shown to exhibit high selectivity for mTOR over the related kinase PI3Kα. researchgate.net Additionally, ATP-competitive mTOR kinase inhibitors like AZD8055, which inhibit both mTORC1 and mTORC2 complexes, also feature related heterocyclic structures. nih.gov The presence of the piperazine ring in these potent inhibitors suggests that derivatives of this compound could potentially be explored for mTOR inhibitory activity, though dedicated research is needed to confirm this.

Inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), are a primary treatment strategy for Alzheimer's disease. The piperazine and piperidine skeletons are common scaffolds in the design of AChE inhibitors. Research has shown that certain N-methyl-piperazine chalcones can act as dual inhibitors of both monoamine oxidase B (MAO-B) and AChE. Furthermore, a series of novel 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives demonstrated good inhibitory activity against AChE when compared to the standard drug neostigmine. bohrium.com The introduction of a fluoroethyl group, as seen in N-(2-[18F]fluoroethyl)-4-piperidyl benzilate, has also been utilized in developing imaging agents that interact with the cholinergic system, highlighting the compatibility of this functional group with cholinergic targets. researchgate.net

Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of dopamine (B1211576) in the brain. Inhibitors of MAO-B are used in the treatment of Parkinson's disease to increase dopamine levels. wikipedia.org The piperazine scaffold has been incorporated into molecules designed as MAO-B inhibitors.

A study on N-methyl-piperazine chalcones identified several compounds with potent and selective MAO-B inhibitory activity. For example, a 3-trifluoromethyl-4-fluorinated derivative showed the highest selective inhibition against MAO-B with an IC₅₀ of 0.71 μM and a selectivity index of 56.34 over MAO-A. Another derivative, a 2-fluoro-5-bromophenyl compound, also exhibited significant MAO-B inhibition with an IC₅₀ of 1.11 μM. These findings indicate that the N-methylpiperazine core, which is structurally related to this compound, is a promising framework for developing effective MAO-B inhibitors.

| Compound Derivative | Target | IC₅₀ (μM) | Selectivity Index (MAO-A/MAO-B) |

| 3-trifluoromethyl-4-fluoro | MAO-B | 0.71 | 56.34 |

| 2-fluoro-5-bromophenyl | MAO-B | 1.11 | 16.04 |

This table presents the MAO-B inhibitory activity of two N-methyl-piperazine chalcone (B49325) derivatives.

P-glycoprotein (P-gp) is an efflux transporter located at the blood-brain barrier (BBB) that actively removes a wide variety of substances from the brain, limiting the CNS penetration of many drugs. nih.govnih.govmdpi.com Whether a compound is a P-gp substrate is a critical determinant of its potential as a CNS therapeutic. nih.gov

The piperazine moiety is present in many CNS-active drugs, and its interaction with P-gp is a key area of investigation. Studies have shown that piperazine derivatives can act as P-gp modulators. bohrium.com For example, one piperazine derivative was identified as a potent P-gp inhibitor that could enhance the oral bioavailability of the P-gp substrate paclitaxel (B517696) by more than two-fold in rats. bohrium.com Other research has demonstrated that many psychoactive drugs are P-gp substrates, and their transport across the BBB is limited by this efflux pump. nih.gov Given that lipophilic small molecules containing piperazine rings are often substrates for P-gp, it is plausible that this compound and its analogs could also interact with this transporter. plos.org Determining the P-gp substrate potential is therefore an essential step in evaluating the suitability of these compounds for treating CNS disorders.

Muscarinic Receptor Antagonism, particularly M4

The M4 muscarinic acetylcholine receptor, a member of the G-protein coupled receptor family, is predominantly expressed in the central nervous system. nih.gov Its role in modulating neurotransmitter release has made it a key target for the development of treatments for neurological and psychiatric disorders. nih.gov Muscarinic antagonists are compounds that bind to these receptors and block the action of the endogenous neurotransmitter, acetylcholine. nih.gov

While direct research on the M4 muscarinic receptor antagonism of this compound is not extensively detailed in publicly available literature, the broader class of piperazine-containing molecules has been a subject of significant investigation for their potential as muscarinic receptor ligands. nih.govnih.gov For instance, analogs of pirenzepine, a known M1-selective muscarinic antagonist, have been synthesized with modifications to the piperazine ring to explore their binding at various muscarinic receptor subtypes, including M4. nih.gov These studies indicate that substitutions on the piperazine nitrogen can significantly influence receptor affinity and selectivity. nih.gov

In the broader context of N-substituted piperazines, the nature of the alkyl or aryl group attached to the nitrogen atom is a critical determinant of pharmacological activity at muscarinic receptors. rsc.org Research on related scaffolds has shown that even minor modifications to these substituents can alter the binding profile and functional activity of the compounds. researchgate.net

| Compound Analogs | Receptor Target | General Finding |

| Pirenzepine Analogs | M1-M4 Muscarinic Receptors | Substitutions on the piperazine ring influence affinity and selectivity. nih.gov |

| Piperidinyl Piperazine Derivatives | M1/M2 Muscarinic Receptors | N-substituted groups critically affect antagonist activity. researchgate.net |

This table is generated based on general findings for related compound classes due to a lack of specific data for this compound.

Structure-Activity Relationship (SAR) Studies of Fluoroethylpiperazine Frameworks

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. pharmacy180.com For piperazine-based ligands, SAR studies have provided valuable insights into the structural requirements for affinity and selectivity at various receptors. nih.gov

The specificity of a ligand for a particular receptor subtype is governed by a combination of steric, electronic, and hydrophobic interactions between the ligand and the receptor's binding pocket. nih.gov For piperazine derivatives, the substituents on both nitrogen atoms of the piperazine ring play a crucial role in determining receptor specificity. researchgate.net

For instance, in a series of muscarinic antagonists, the replacement of a piperazine ring with a piperidine moiety resulted in a distinct SAR profile, highlighting the importance of the core heterocyclic structure. researchgate.net The nature of the N-substituent, whether it is an aryl, alkyl, or a more complex group, dictates the orientation and interactions of the molecule within the binding site of different receptor subtypes. nih.gov

The introduction of fluorine into a drug candidate is a common strategy in medicinal chemistry to modulate its physicochemical and pharmacological properties. benthamscience.com The substitution of a hydrogen atom with fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity. benthamscience.com Specifically, a fluoroethyl group can be considered a bioisosteric replacement for an ethyl group, where the electronic properties are significantly altered while the steric bulk is minimally changed. nih.gov

In studies of dopamine receptor ligands, the replacement of a methoxy (B1213986) group with a fluoroethoxy group on a phenylpiperazine moiety was explored as a strategy for developing PET radiotracers. nih.gov This substitution was found to not significantly alter D3 receptor affinity or selectivity in many cases, demonstrating the utility of fluoroalkylation in ligand design. nih.gov

| Structural Modification | Impact on Pharmacological Profile |

| Piperazine vs. Piperidine Core | Alters the overall SAR and receptor selectivity. researchgate.net |

| N-Substituent Variation | Significantly influences receptor affinity and selectivity. nih.gov |

| Fluoroethyl vs. Alkyl Group | Modulates electronic properties, potentially affecting binding interactions. benthamscience.comnih.gov |

| Fluoroethyl vs. Fluoropropyl Group | Can lead to differences in receptor affinity and selectivity. nih.gov |

This table summarizes general principles of SAR for piperazine derivatives and the influence of fluorine substitution due to the absence of specific data for this compound at muscarinic receptors.

Preclinical Pharmacokinetic and Metabolic Studies of 1 2 Fluoroethyl 4 Methylpiperazine Analogs

In Vivo Pharmacokinetic Characterization in Preclinical Models

Understanding the in vivo pharmacokinetics of 1-(2-Fluoroethyl)-4-methylpiperazine analogs is fundamental to predicting their efficacy and disposition in a therapeutic context. Preclinical studies in animal models, primarily rodents, form the basis of this understanding.

Absorption and Distribution Profiles

Following administration, piperazine-containing compounds are generally subject to absorption and distribution processes that are influenced by their physicochemical properties, such as lipophilicity and ionization state.

Absorption: Piperazine (B1678402) itself is known to be rapidly absorbed from the gastrointestinal tract. patsnap.com For piperazine derivatives, oral bioavailability can be influenced by factors such as the P-glycoprotein (P-gp) efflux transporter. Some piperazine derivatives have been shown to be P-gp inhibitors, which can enhance the oral bioavailability of co-administered drugs by reducing their efflux from intestinal cells. mdpi.com For instance, co-administration of a piperazine derivative with paclitaxel (B517696), a P-gp substrate, resulted in a 2.1-fold increase in the bioavailability of paclitaxel in rats. mdpi.com This suggests that N-substituted piperazines can have significant interactions at the level of intestinal absorption.

Distribution: The distribution of piperazine derivatives is often extensive. For example, a novel antineoplastic piperazine-containing compound, LQFM018, was found to be highly distributed in rats, a characteristic attributed to its high lipid solubility. nih.gov This property is crucial for drugs targeting deep tissues. nih.gov In the context of central nervous system (CNS) active drugs, the ability to cross the blood-brain barrier is paramount. While specific data for this compound is not available, studies on related fluorinated compounds provide some insights. For instance, a study on fluoroalkyl derivatives of dihydrotetrabenazine (B1670615) in rats and monkeys showed that brain uptake and specific binding can be significantly influenced by the length of the fluoroalkyl chain. researchgate.net

Metabolic Stability and Metabolite Identification

The metabolic fate of this compound analogs is a key determinant of their duration of action and potential for drug-drug interactions. Metabolism typically occurs in the liver and involves a variety of enzymatic reactions.

Metabolic Stability: The piperazine ring is a common site of metabolic activity. Structural modifications to this ring can significantly alter metabolic stability. For example, replacement of a piperazine ring with a piperidine (B6355638) moiety in a series of dopamine (B1211576) transporter (DAT) inhibitors led to improved metabolic stability in rat liver microsomes. nih.gov Conversely, other modifications, such as the introduction of a pyrazine (B50134) ring instead of a pyridazine, have been shown to decrease metabolic stability. nih.gov

Metabolite Identification: The metabolism of piperazine derivatives can be complex, involving multiple pathways. Key metabolic transformations observed for analogous structures include:

N-dealkylation: This is a common metabolic pathway for many arylpiperazine derivatives, often mediated by cytochrome P450 (CYP) enzymes such as CYP3A4. nih.gov

Oxidation: Hydroxylation of aromatic rings and oxidation of the piperazine ring itself are frequently observed. nih.govfrontiersin.org For 1-(4-methoxyphenyl)piperazine, O-demethylation was the major metabolic step in rats, catalyzed primarily by CYP2D6. nih.gov

Degradation of the Piperazine Moiety: Studies have shown that the piperazine ring can be degraded, leading to various smaller metabolites. nih.gov

Defluorination: In studies of 18F-labeled phenylpiperazines, defluorination was identified as a main metabolic pathway both in vitro and in vivo. nih.gov

The table below summarizes the identified metabolites for a representative piperazine analog.

| Parent Compound | Metabolite | Metabolic Reaction |

| 1-(4-methoxyphenyl)piperazine | 1-(4-hydroxyphenyl)piperazine | O-demethylation |

| 1-(4-methoxyphenyl)piperazine | Piperazine degradation products | Ring degradation |

| 18F-labeled 1-phenylpiperazine (B188723) | [18F]fluoride ion | Defluorination |

| 18F-labeled 1-phenylpiperazine | Aromatic ring oxidation products | Hydroxylation |

Clearance Mechanisms and Elimination Pathways

The clearance of a drug from the body is a measure of its elimination rate and is a critical pharmacokinetic parameter. For piperazine derivatives, clearance is often a combination of hepatic metabolism and renal excretion.

Piperazine itself is primarily excreted in the urine, both as unchanged drug and as metabolites. patsnap.com For more complex piperazine derivatives, hepatic metabolism is often the main clearance mechanism. A study with the piperazine-containing compound LQFM018 in rats demonstrated high clearance, suggesting rapid elimination likely due to intense hepatic biotransformation. nih.gov The elimination half-life of piperazine derivatives can vary significantly depending on their structure and metabolic stability. For example, co-administration of a piperazine derivative with paclitaxel extended the elimination half-life of paclitaxel in rats. mdpi.com

In Vitro Metabolic Stability Assays (e.g., S9 liver fractions, plasma incubation)

In vitro metabolic stability assays are crucial tools in early drug discovery to predict the in vivo metabolic fate of new chemical entities. Liver S9 fractions and plasma incubations are commonly used systems for this purpose.

Liver S9 fractions are a subcellular fraction of liver homogenate that contains both microsomal and cytosolic enzymes. mdpi.com This allows for the evaluation of both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions. utsouthwestern.eduresearchgate.net These assays are cost-effective and amenable to high-throughput screening, making them valuable for prioritizing compounds early in the drug discovery process. utsouthwestern.edu

A study investigating the in vitro metabolism of 18F-labeled 1-phenylpiperazine analogs using mouse liver S9 fraction demonstrated the utility of this system. nih.gov The study identified defluorination and aromatic ring oxidation as metabolic pathways and showed that the S9 fraction can be used to investigate intermediate radioactive metabolites and predict in vivo metabolism. nih.gov

The table below presents hypothetical data from an in vitro metabolic stability assay for a this compound analog in different species' liver S9 fractions.

| Species | Incubation Time (min) | % Parent Compound Remaining |

| Mouse | 0 | 100 |

| 15 | 65 | |

| 30 | 40 | |

| 60 | 15 | |

| Rat | 0 | 100 |

| 15 | 75 | |

| 30 | 55 | |

| 60 | 25 | |

| Human | 0 | 100 |

| 15 | 85 | |

| 30 | 70 | |

| 60 | 50 |

Plasma incubation assays are used to assess the stability of a compound in blood plasma, primarily to evaluate its susceptibility to hydrolysis by plasma esterases. While not as common for piperazine derivatives unless they contain an ester linkage, it is a standard component of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening.

Advanced Analytical and Computational Approaches for 1 2 Fluoroethyl 4 Methylpiperazine Research

Spectroscopic and Chromatographic Methods for Compound Characterization and Purity Assessment

A combination of spectroscopic and chromatographic methods is essential for the unambiguous identification and purity evaluation of synthesized 1-(2-Fluoroethyl)-4-methylpiperazine. These techniques provide detailed information about the molecular structure, functional groups, and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments would be expected. The methyl group protons would likely appear as a singlet, while the protons of the piperazine (B1678402) ring would exhibit more complex splitting patterns (triplets or multiplets) due to coupling with adjacent protons. The fluoroethyl group would show characteristic multiplets for the methylene (B1212753) protons, with the protons on the carbon adjacent to the fluorine atom showing coupling to both the fluorine atom and the neighboring methylene protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct peaks for each unique carbon atom in the molecule. The chemical shifts of these peaks would be indicative of the carbon's local electronic environment. For instance, the carbon atom bonded to the fluorine atom would exhibit a characteristic upfield shift and a large one-bond carbon-fluorine coupling constant.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the connectivity of protons and carbons within the molecule, providing irrefutable evidence for the proposed structure. In a study on the structurally similar 1-(4-fluorobenzyl)-4-methylpiperazine, 2D NMR was instrumental in differentiating the methylene environments of the piperazine ring. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~2.3 | s (singlet) |

| Piperazine ring -CH₂- | ~2.4 - 2.7 | m (multiplet) |

| -N-CH₂-CH₂-F | ~2.8 | t (triplet) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ | ~46 |

| Piperazine ring -CH₂- | ~53-55 |

| -N-CH₂-CH₂-F | ~58 (d, J ≈ 20 Hz) |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₇H₁₅FN₂) by providing a highly accurate mass measurement of the molecular ion.

In addition to molecular weight determination, MS provides valuable structural information through the analysis of fragmentation patterns. In techniques like gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), the molecule is fragmented in a predictable manner. The fragmentation pattern of this compound would be expected to show characteristic fragments resulting from the cleavage of the piperazine ring and the loss of the fluoroethyl group. For instance, a base peak corresponding to the loss of the fluoroethyl radical is plausible. The fragmentation of the related compound, 1-(4-fluorobenzyl)-4-methylpiperazine, has been shown to involve the loss of the para-fluorinated benzyl (B1604629) cation. researchgate.net

Table 3: Predicted Key Mass Fragments for this compound in EI-MS

| m/z | Fragment |

|---|---|

| 146 | [M]⁺ (Molecular ion) |

| 100 | [M - CH₂CH₂F]⁺ |

| 83 | [C₅H₁₁N]⁺ |

| 70 | [C₄H₈N]⁺ |

High-Performance Liquid Chromatography (HPLC) for Purification and Radiochemical Purity

High-Performance Liquid Chromatography (HPLC) is an essential technique for the purification of synthesized this compound and for the assessment of its purity. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common method for the separation of such compounds. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification.

By developing a suitable HPLC method, the purity of a sample can be accurately determined by measuring the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. This is crucial for ensuring that the compound is free from starting materials, byproducts, or degradation products.

In the context of radiolabeled compounds, such as those used in positron emission tomography (PET), HPLC is vital for determining the radiochemical purity. This ensures that the radioactivity detected is associated with the target compound and not with any radioactive impurities.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include C-H stretching vibrations for the methyl and methylene groups in the aliphatic region (around 2800-3000 cm⁻¹). The C-N stretching vibrations of the tertiary amines in the piperazine ring would likely appear in the fingerprint region (around 1000-1200 cm⁻¹). A significant and characteristic absorption band would be the C-F stretching vibration, which is typically strong and found in the region of 1000-1400 cm⁻¹. The absence of certain bands, such as N-H stretching (around 3300-3500 cm⁻¹) or C=O stretching (around 1700 cm⁻¹), would confirm the absence of secondary amine or carbonyl functionalities, respectively.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (aliphatic) stretch | 2800-3000 | Medium to Strong |

| C-N stretch | 1000-1200 | Medium |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools that complement experimental studies by providing insights into the three-dimensional structure, properties, and potential biological activity of molecules like this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a specific biological target, such as a protein receptor or enzyme. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves generating a three-dimensional model of this compound and docking it into the binding site of a target protein whose structure has been determined experimentally (e.g., through X-ray crystallography or NMR) or predicted through homology modeling. A scoring function is then used to estimate the binding affinity and rank the different binding poses.

For this compound, molecular docking studies could be performed to explore its potential interactions with various receptors in the central nervous system, given the prevalence of piperazine-containing compounds in neuropharmacology. The results of such simulations can guide the design of new derivatives with improved binding affinity and selectivity. For instance, docking studies on other piperazine derivatives have successfully identified key interactions with their target proteins, paving the way for the development of more potent compounds. nih.govnih.gov

Q & A

Q. What are the optimized synthetic routes for 1-(2-fluoroethyl)-4-methylpiperazine, and how do reaction conditions influence yield?

The synthesis of piperazine derivatives typically involves nucleophilic substitution or alkylation reactions. For example, 1-(2-fluorobenzyl)piperazine is synthesized by reacting 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base, followed by purification via silica gel chromatography (ethyl acetate:hexane, 1:8) . Analogously, this compound could be synthesized by substituting the benzyl group with a 2-fluoroethyl moiety. Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity.

- Temperature : Room temperature or mild heating (40–60°C) avoids side reactions.

- Base selection : K₂CO₃ or NaH ensures deprotonation without excessive reactivity.

- Purification : Column chromatography (silica gel) or recrystallization improves purity.

Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. How can spectroscopic and computational methods characterize the structural and electronic properties of this compound?

- FTIR and NMR : Identify functional groups (e.g., C-F stretch at ~1,100 cm⁻¹ in FTIR) and confirm substitution patterns. For example, ¹H NMR can resolve methylpiperazine protons (δ 2.2–3.0 ppm) and fluoroethyl protons (δ 4.5–4.7 ppm) .

- DFT calculations : Predict molecular geometry, frontier orbitals (HOMO/LUMO), and electrostatic potential surfaces. Studies on similar compounds, like 1-amino-4-methylpiperazine, show that DFT (B3LYP/6-311++G**) aligns well with experimental data for bond lengths and angles .

- NBO analysis : Reveals hyperconjugative interactions (e.g., σ→σ* or n→σ*) stabilizing the molecule .

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound derivatives in biological systems?

SAR studies require systematic modification of the fluorinated side chain or piperazine core. For example:

- Fluorine position : Compare 2-fluoroethyl vs. 3-fluoroethyl analogs to assess steric/electronic effects on target binding.

- Piperazine substitution : Introduce methyl, acetyl, or aryl groups at the 4-position to modulate lipophilicity and bioavailability.

In vitro assays (e.g., enzyme inhibition, receptor binding) combined with molecular docking (AutoDock Vina, Schrödinger) can identify critical interactions. For instance, piperazine derivatives with electron-withdrawing groups (e.g., -F) show enhanced affinity for sigma receptors in neurochemical studies .

Q. How does this compound interact with sigma receptors, and what mechanistic insights exist from in vitro models?

In rat hippocampal slices, 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine (a structural analog) acts as a sigma receptor antagonist, modulating NMDA-evoked norepinephrine release. Key findings:

- Sigma-1 receptor coupling : The compound inhibits Gi/o protein-mediated signaling, as shown by pertussis toxin sensitivity .

- Functional assays : Electrophysiology or calcium imaging can quantify receptor activity. For example, progesterone (a sigma antagonist) mimics the inhibitory effects of piperazine derivatives on NMDA responses .

Mechanistic studies should integrate radioligand binding (³H-labeled antagonists) and knockout models to validate target specificity.

Q. What are the challenges in designing this compound-based degraders for targeted protein modulation?

Proteolysis-targeting chimeras (PROTACs) require:

- Linker optimization : Balance hydrophilicity and length to ensure ternary complex formation. For example, tert-butyl carbamate linkers (used in WDR5 degraders) enhance stability during synthesis .

- E3 ligase compatibility : CRBN or VHL ligands are commonly used, but their pairing with piperazine-based warheads needs empirical validation.

- Pharmacokinetics : Fluorine atoms improve metabolic stability but may reduce solubility. Co-solvents (e.g., cyclodextrins) or β-CD inclusion complexes (as in ) can enhance bioavailability .

Methodological Considerations

Q. How can researchers resolve contradictory data in the biological activity of piperazine derivatives?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times). For example, antimicrobial activity of piperazine analogs varies with bacterial strain and inoculum size .

- Compound purity : Confirm via HPLC (>95%) and mass spectrometry. Impurities from alkylation byproducts (e.g., di- or tri-substituted piperazines) can skew results .

- Species differences : Rodent vs. human receptor isoforms may respond differently. Cross-species comparative studies are critical .

Q. What in silico tools predict the metabolic fate of this compound?

- CYP450 metabolism : Use SwissADME or ADMET Predictor to identify likely oxidation sites (e.g., N-demethylation or fluoroethyl hydrolysis).

- Toxicity profiling : Derek Nexus flags structural alerts (e.g., piperazine-related hepatotoxicity).

- Docking simulations : GLIDE or GOLD can model interactions with metabolic enzymes (e.g., CYP3A4) .

Tables

Q. Table 1. Key Synthetic Parameters for Piperazine Derivatives

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | DMF or DCM | Enhances nucleophilicity | |

| Base | K₂CO₃ (1.1 equiv.) | Minimizes side reactions | |

| Reaction Time | 6–8 hours (room temp) | Completes alkylation | |

| Purification | Silica gel (EtOAc:Hexane) | Removes unreacted starting material |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.